molecular formula C18H22N8O B2602861 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide CAS No. 2319639-97-7

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide

Número de catálogo: B2602861
Número CAS: 2319639-97-7
Peso molecular: 366.429
Clave InChI: DQHOOUOITARRHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolo[4,3-b]pyridazine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Mecanismo De Acción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. One common method involves the cyclization of hydrazinopyridazine with orthoesters under reflux conditions . The azetidine and imidazole moieties are then introduced through subsequent reactions, often involving acylation and alkylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity .

Análisis De Reacciones Químicas

Types of Reactions

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide is unique due to its combination of the triazolo[4,3-b]pyridazine, azetidine, and imidazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and potential therapeutic applications .

Actividad Biológica

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide is a complex organic compound belonging to the class of triazolopyridazine derivatives. Its unique structure incorporates multiple functional groups and heterocycles that enhance its potential biological activity. This article reviews the biological activities associated with this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a triazolo-pyridazine core fused with an azetidine ring and an imidazole moiety. The structural complexity contributes to its diverse biological activities. Below is a summary of its structural features:

Feature Description
Molecular Formula C17H19N7O
Molecular Weight 354.385 g/mol
Key Structural Components Triazole ring, pyridazine moiety, azetidine ring, imidazole group

1. Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyridazine exhibit significant anticancer properties. For instance, a related compound demonstrated moderate cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivative showed IC50 values of 1.06 μM for A549 cells, indicating potent activity against this cell line .

2. Kinase Inhibition

The compound's structural components suggest potential activity as a kinase inhibitor. In particular, it has been evaluated for its inhibitory effects on c-Met kinase. The inhibition mechanism involves binding to the ATP-binding site of the kinase, with some derivatives showing IC50 values comparable to established inhibitors like Foretinib .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Binding Affinity : The compound binds to specific targets within cancer cells, disrupting critical signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that certain derivatives can induce late apoptosis in cancer cells and cause cell cycle arrest in the G0/G1 phase .

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

Study 1: Cytotoxicity Assessment

A study evaluated various triazolo-pyridazine derivatives for their cytotoxic effects using MTT assays. The results indicated that compounds with lower IC50 values exhibited higher cytotoxicity against A549 and MCF-7 cell lines .

Study 2: Structure-Activity Relationship (SAR)

Research on SAR highlighted that modifications in the triazolo-pyridazine scaffold significantly influenced biological activity. Substitutions at specific positions enhanced binding affinity to c-Met kinase and improved cytotoxicity profiles .

Propiedades

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c1-23-10-14(19-11-23)18(27)24(2)13-8-25(9-13)16-7-6-15-20-21-17(26(15)22-16)12-4-3-5-12/h6-7,10-13H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHOOUOITARRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.